![molecular formula C7H14ClNO B2371652 (3aS,6aR)-Hexahydro-2H-cyclopenta[b]furan-3a-amine hydrochloride CAS No. 2059908-47-1](/img/structure/B2371652.png)
(3aS,6aR)-Hexahydro-2H-cyclopenta[b]furan-3a-amine hydrochloride
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Description
The compound is a cyclic ether with a six-membered ring containing an oxygen atom . It is characterized by its stereochemistry, with three stereocenters at positions 3, 3a, and 6a .
Synthesis Analysis
A practical synthesis of a similar compound, (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol, a key intermediate in the synthesis of darunavir from monopotassium isocitrate, has been described . The isocitric acid salt, obtained from a high-yielding fermentation fed by sunflower oil, was converted in several steps to a tertiary amide .Molecular Structure Analysis
The molecular structure of similar compounds shows that they are cyclic ethers with a six-membered ring containing an oxygen atom . They are characterized by their stereochemistry, with three stereocenters at positions 3, 3a, and 6a .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds show that they have a molecular formula of C6H10O3, an average mass of 130.142 Da, and a mono-isotopic mass of 130.062988 Da .Scientific Research Applications
Synthesis of Darunavir
This compound is a key intermediate in the synthesis of Darunavir , a protease inhibitor used in the treatment of HIV/AIDS . The synthesis process involves converting isocitric acid salt, obtained from a high-yielding fermentation fed by sunflower oil, into a tertiary amide . This amide, along with the compound’s ester functionalities, is reduced to give a transient aminal-triol, which is converted in situ to the title compound .
Antibacterial Activity
Furan derivatives, including “(3aS,6aR)-Hexahydro-2H-cyclopenta[b]furan-3a-amine hydrochloride”, have shown significant antibacterial activity . They have been used in the creation of numerous innovative antibacterial agents to combat microbial resistance .
Antimicrobial Drugs
Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics, and as a result, they have been employed as medicines in a number of distinct disease areas . They are one of the most powerful tools in the fight against bacterial strain-caused infection .
Anti-ulcer Activity
Furan has a variety of therapeutic advantages, such as anti-ulcer . This suggests that “(3aS,6aR)-Hexahydro-2H-cyclopenta[b]furan-3a-amine hydrochloride” could potentially be used in the treatment of ulcers .
Diuretic Activity
Furan-containing compounds, including “(3aS,6aR)-Hexahydro-2H-cyclopenta[b]furan-3a-amine hydrochloride”, have shown diuretic activity . This suggests potential applications in the treatment of conditions that benefit from increased urine production .
Muscle Relaxant
Furan derivatives have also been found to have muscle relaxant properties . This could potentially make “(3aS,6aR)-Hexahydro-2H-cyclopenta[b]furan-3a-amine hydrochloride” useful in the treatment of conditions that cause muscle spasms or tension .
properties
IUPAC Name |
(3aS,6aR)-2,3,4,5,6,6a-hexahydrocyclopenta[b]furan-3a-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c8-7-3-1-2-6(7)9-5-4-7;/h6H,1-5,8H2;1H/t6-,7+;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXCPZUHQMQFKOM-HHQFNNIRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C1)(CCO2)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2[C@](C1)(CCO2)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3aS,6aR)-Hexahydro-2H-cyclopenta[b]furan-3a-amine hydrochloride |
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